S-Isobutyl chlorothioformate

Description

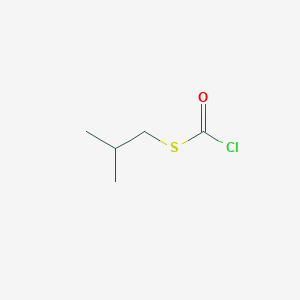

Structure

3D Structure

Properties

IUPAC Name |

S-(2-methylpropyl) chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClOS/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAWFKOHQQDMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90535356 | |

| Record name | S-(2-Methylpropyl) carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14100-99-3 | |

| Record name | S-(2-Methylpropyl) carbonochloridothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14100-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(2-Methylpropyl) carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Isobutyl chlorothioformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

S-Isobutyl chlorothioformate chemical properties and structure

An In-depth Technical Guide to S-Isobutyl Chlorothioformate: Structure, Reactivity, and Synthetic Applications

Executive Summary

S-Isobutyl chlorothioformate (CAS No: 14100-99-3) is a pivotal reagent in modern organic synthesis, distinguished by its unique reactivity profile stemming from the substitution of an ester oxygen with a sulfur atom. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into its core chemical properties, structural features, and mechanistic behavior. A key focus is placed on its solvolysis reactions, which predominantly proceed through an ionization mechanism, a significant departure from its oxygen analog, isobutyl chloroformate. This distinct reactivity is leveraged in various synthetic applications, most notably in the formation of thiocarbamates, which are integral to the development of novel pharmaceutical and agricultural agents. This document offers field-proven insights, a detailed experimental protocol for thiocarbamate synthesis, and critical safety and handling information to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Significance of Sulfur Substitution

In the vast arsenal of acylating agents, chlorothioformates occupy a unique niche. S-Isobutyl chlorothioformate, the thioester analog of isobutyl chloroformate, is structurally defined by an isobutyl group attached to a sulfur atom, which in turn is bonded to a carbonyl chloride moiety.[1] This seemingly subtle substitution of an ether oxygen for a thioether sulfur atom profoundly alters the electronic properties of the molecule, thereby dictating its reaction pathways and synthetic utility.

The greater polarizability and lower electronegativity of sulfur compared to oxygen enhance the stabilization of a developing positive charge on the carbonyl carbon.[1] This effect makes S-Isobutyl chlorothioformate more predisposed to react via ionization pathways, especially in polar, non-nucleophilic solvents.[2] Understanding this fundamental electronic difference is critical for predicting its behavior and designing effective synthetic strategies. This guide will explore this structure-reactivity relationship, providing scientists with the foundational knowledge to exploit its unique chemical properties in complex molecular design, particularly in the synthesis of enzyme inhibitors and other bioactive molecules.[3]

Physicochemical and Structural Properties

The reliable application of any chemical reagent begins with a firm understanding of its physical and chemical identity. The key properties of S-Isobutyl chlorothioformate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 14100-99-3 | [4] |

| Molecular Formula | C₅H₉ClOS | [5][6] |

| Molecular Weight | 152.64 g/mol | [5][6] |

| Density | 1.098 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.476 | [3] |

| Flash Point | 57 °C | [3] |

| SMILES | CC(C)CSC(=O)Cl | [5][6] |

| InChI | InChI=1S/C5H9ClOS/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3 | [5][6] |

These data are essential for calculating molar equivalents, ensuring appropriate reaction conditions, and implementing correct safety protocols.

Molecular Structure

The structure of S-Isobutyl chlorothioformate features a central carbonyl group bonded to a chlorine atom and a sulfur atom. The sulfur is, in turn, bonded to an isobutyl group.

Caption: Molecular Structure of S-Isobutyl chlorothioformate.

Spectroscopic Analysis and Structural Elucidation

While comprehensive, experimentally verified spectra for S-Isobutyl chlorothioformate are not widely available in public databases, its structure allows for reliable prediction of its key spectroscopic features. These predictions can be benchmarked against the known spectra of its close oxygen analog, isobutyl chloroformate (CAS 543-27-1).[7][8][9]

-

¹H NMR Spectroscopy (Predicted):

-

~2.9-3.1 ppm (d, 2H): The two methylene protons (-S-CH₂ -CH) adjacent to the sulfur atom would appear as a doublet, deshielded by the electron-withdrawing thioester group. This is expected to be downfield compared to the ~4.0-4.2 ppm shift of the -O-CH₂ - protons in isobutyl chloroformate, as sulfur is less electronegative than oxygen.

-

~1.9-2.1 ppm (m, 1H): The single methine proton (-CH₂-CH (CH₃)₂) would appear as a multiplet (septet or nonet).

-

~1.0 ppm (d, 6H): The six protons of the two equivalent methyl groups (-CH(CH₃ )₂) would appear as a doublet.

-

-

¹³C NMR Spectroscopy (Predicted):

-

~168-172 ppm: The carbonyl carbon (C =O) is expected in this region, characteristic of acyl chlorides and thioesters. This may be slightly downfield compared to the ~150 ppm shift in isobutyl chloroformate due to the influence of sulfur.

-

~35-40 ppm: The methylene carbon (-S-CH₂ -).

-

~28-32 ppm: The methine carbon (-CH (CH₃)₂).

-

~21-23 ppm: The two equivalent methyl carbons (-CH₃ ).

-

-

Infrared (IR) Spectroscopy (Predicted):

-

1780-1815 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching frequency of the acyl chloride group. This is a hallmark feature.

-

2870-2960 cm⁻¹: C-H stretching vibrations from the isobutyl group.

-

650-750 cm⁻¹: C-S and C-Cl stretching vibrations are expected in this region.

-

Chemical Reactivity and Mechanistic Insights

The most extensively studied aspect of S-Isobutyl chlorothioformate is its solvolysis behavior, which provides deep insight into its fundamental reactivity.[6] Unlike its oxygen counterpart, which often reacts through a dual-pathway mechanism (addition-elimination and ionization), S-Isobutyl chlorothioformate shows a strong preference for the ionization pathway.[2][10]

This mechanistic preference is elucidated using the extended Grunwald-Winstein equation, which correlates reaction rates with solvent nucleophilicity (N) and ionizing power (Y): log(k/k₀) = lN + mY [1]

-

A high m value (~0.72) indicates high sensitivity to solvent ionizing power, characteristic of an Sₙ1-like ionization mechanism.[6]

-

A low l value (~0.38) indicates low sensitivity to solvent nucleophilicity.[6]

For S-Isobutyl chlorothioformate, studies show a high m value and a modest l value, confirming that the ionization pathway is dominant, particularly in highly ionizing solvents like aqueous trifluoroethanol (TFE).[1][6] In contrast, in highly nucleophilic solvents like 100% ethanol or methanol, the addition-elimination pathway can become more competitive.[2]

Caption: Competing solvolysis mechanisms for chlorothioformates.

Causality of Mechanistic Preference: The preference for ionization is rooted in the electronic properties of sulfur. The sulfur atom's diffuse p-orbitals effectively stabilize the positive charge of the intermediate thiocarboxylium ion ([R-S-C=O]⁺) through resonance. This stabilization lowers the activation energy for the ionization pathway, making it kinetically favored over the addition-elimination route in most solvent systems.[1]

Applications in Synthetic Chemistry

The primary application of S-Isobutyl chlorothioformate is as a robust reagent for the synthesis of S-isobutyl thiocarbamates. This reaction is central to drug discovery and agrochemical development, as the thiocarbamate linkage is a key structural motif in many biologically active compounds.[11][12]

The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the chlorothioformate. The reaction proceeds rapidly and efficiently, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

R₂NH + Cl-C(=O)S-iBu → R₂N-C(=O)S-iBu + HCl

This transformation allows for the facile introduction of the S-isobutylthiocarbonyl group onto a wide range of amine-containing substrates, making it a valuable tool for library synthesis and lead optimization in medicinal chemistry.[3]

Experimental Protocol: Synthesis of an S-Isobutyl Thiocarbamate

This protocol describes a general, self-validating procedure for the synthesis of S-isobutyl benzylthiocarbamate from S-Isobutyl chlorothioformate and benzylamine.

Materials:

-

S-Isobutyl chlorothioformate (1.0 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis (round-bottom flask, addition funnel, magnetic stirrer)

Caption: Experimental workflow for thiocarbamate synthesis.

Step-by-Step Methodology & Causality:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

-

Causality: An inert atmosphere and anhydrous solvent are crucial as S-Isobutyl chlorothioformate is moisture-sensitive and can be hydrolyzed. Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing protonation of the benzylamine nucleophile and driving the reaction to completion. A slight excess (1.1 eq) ensures full neutralization.

-

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: The reaction is exothermic. Cooling is essential to control the reaction rate, prevent potential side reactions, and ensure safety.

-

-

Addition of Reagent: Add S-Isobutyl chlorothioformate (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15-20 minutes.

-

Causality: Dropwise addition helps to dissipate the heat generated from the exothermic reaction, maintaining a controlled temperature and preventing the formation of impurities.

-

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours.

-

Causality: The initial period at 0 °C ensures a controlled start, while warming to room temperature provides sufficient thermal energy to drive the reaction to completion.

-

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (benzylamine) is consumed.

-

Causality: This is a self-validating step to confirm the reaction is complete before proceeding to workup, ensuring optimal yield.

-

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and then with brine (1x).

-

Causality: The water wash removes the triethylamine hydrochloride salt. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer, aiding in the drying process.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Causality: Removal of all water is necessary before solvent evaporation to prevent potential hydrolysis of the product during storage.

-

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Causality: Chromatography removes any unreacted starting materials, byproducts, and other impurities to yield the pure S-isobutyl benzylthiocarbamate.

-

Safety and Handling

S-Isobutyl chlorothioformate is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[12]

-

Hazards:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[12]

-

Handling: Handle under an inert atmosphere.[14] It is moisture-sensitive; avoid contact with water and other nucleophiles like alcohols and amines except under controlled reaction conditions.[7][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[13] Store under an inert gas.[12]

Conclusion

S-Isobutyl chlorothioformate is more than just a sulfur analog of a common reagent; it is a specialized tool whose reactivity is governed by predictable and exploitable electronic principles. Its strong preference for an ionization-driven reaction mechanism distinguishes it from many other acylating agents and makes it particularly effective for the synthesis of thiocarbamates. By understanding its structural properties, mechanistic tendencies, and handling requirements, researchers can effectively integrate this compound into their synthetic workflows to build complex molecules for pharmaceutical and other advanced applications.

References

-

PubChemLite. S-isobutyl chlorothioformate (C5H9ClOS). Available from: [Link]

-

Kevill, D. N., et al. (2014). Influence of Sulfur for Oxygen Substitution in the Solvolytic Reactions of Chloroformate Esters and Related Compounds. International Journal of Molecular Sciences. Available from: [Link]

-

National Center for Biotechnology Information. Isobutyl chloroformate. PubChem Compound Database. Available from: [Link]

-

D'Souza, M. J., et al. (2011). Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters. Beilstein Journal of Organic Chemistry, 7, 543–552. Available from: [Link]

-

D'Souza, M. J., et al. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. Figure 1: Molecular structures of syn-isobutyl chloroformate (1),... Available from: [Link]

Sources

- 1. Thiocarbamate synthesis by amination [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. PubChemLite - S-isobutyl chlorothioformate (C5H9ClOS) [pubchemlite.lcsb.uni.lu]

- 6. S-Isobutyl chlorothioformate (14100-99-3) for sale [vulcanchem.com]

- 7. Isobutyl chloroformate | C5H9ClO2 | CID 62365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isobutyl chloroformate (543-27-1) 1H NMR [m.chemicalbook.com]

- 9. Isobutyl chloroformate (543-27-1) 13C NMR spectrum [chemicalbook.com]

- 10. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. US4617416A - Process for the preparation of thiocarbamates - Google Patents [patents.google.com]

- 14. Methyl chlorothioformate as a convenient reagent for thionoester synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of S-Isobutyl Chlorothioformate

This guide provides a comprehensive technical overview for the synthesis, purification, and analysis of S-Isobutyl chlorothioformate (CAS No: 14100-99-3). Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document elucidates the critical process parameters, underlying chemical principles, and safety protocols essential for producing this versatile chemical intermediate with high purity and yield.

Introduction: The Significance of S-Isobutyl Chlorothioformate

S-Isobutyl chlorothioformate is a crucial reagent in organic synthesis, primarily utilized as an intermediate in the manufacturing of herbicides and pharmaceutical compounds.[1][2] Its utility stems from the reactive chlorothioformate moiety, which allows for the facile introduction of the isobutylthiocarbonyl group into various molecules. This functional group can significantly alter the biological activity and physicochemical properties of the parent compound, making it a valuable building block in medicinal and agricultural chemistry.[3] The synthesis involves highly toxic reagents, demanding a thorough understanding of the reaction mechanism and stringent safety measures to ensure a safe and efficient process.

Synthesis: The Catalytic Phosgenation of Isobutyl Mercaptan

The industrial and laboratory-scale synthesis of S-Isobutyl chlorothioformate is predominantly achieved through the reaction of isobutyl mercaptan with phosgene.[1][4] While the reaction can proceed without a catalyst, it is often impractically slow, sometimes requiring several days to reach an acceptable conversion rate.[1] The introduction of a suitable catalyst is therefore paramount for achieving high yields and purity within a reasonable timeframe.

Reaction Mechanism and Catalysis

The core transformation involves the nucleophilic attack of the sulfur atom from isobutyl mercaptan on the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion and subsequent loss of a proton to yield the final product and hydrogen chloride (HCl) as a byproduct.

Catalysts are employed to accelerate this reaction. Substituted ureas, such as N,N'-diethylurea, and carboxylic acid amides have proven to be highly effective.[1][5] These catalysts are believed to react with phosgene to form a more reactive intermediate, which is then more susceptible to nucleophilic attack by the mercaptan. This catalytic approach allows the reaction to be carried out efficiently at ambient temperature and atmospheric pressure, resulting in shorter residence times and improved product quality.[1]

Caption: Catalytic synthesis of S-Isobutyl chlorothioformate.

Critical Reagents and Handling

Table 1: Physicochemical Properties of Key Reagents

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Isobutyl Mercaptan | 513-44-0 | C₄H₁₀S | 90.19 | 87-89 |

| Phosgene | 75-44-5 | COCl₂ | 98.92 | 8.2 |

| S-Isobutyl chlorothioformate | 14100-99-3 | C₅H₉ClOS | 152.64 | N/A |

-

Isobutyl Mercaptan: A flammable liquid with a strong, unpleasant odor.[7] It should be handled in a well-ventilated fume hood away from ignition sources.

-

Phosgene (COCl₂): An extremely toxic and corrosive gas, classified as a chemical warfare agent.[8][9] Its use requires specialized equipment, dedicated ventilation, and continuous monitoring. Phosgene is an insidious poison as symptoms of exposure can be delayed.[8][10] Safer alternatives like solid triphosgene may be considered for smaller-scale syntheses, although they also generate phosgene in situ and require similar precautions.[11]

Experimental Protocol: Catalyzed Synthesis

The following protocol is a representative example based on established methods.[1] All operations must be conducted in a high-performance chemical fume hood.

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube for phosgene, a thermometer, and a reflux condenser connected to a caustic scrubber system is charged with a solution of phosgene in an appropriate solvent or with liquid phosgene.

-

Catalyst Introduction: The catalyst (e.g., 0.1 to 10 mol % N,N'-diethylurea relative to the mercaptan) is added to the phosgene solution and stirred.[1]

-

Mercaptan Addition: Isobutyl mercaptan is added dropwise to the stirred phosgene-catalyst mixture while maintaining the reaction temperature at ambient levels (e.g., 20-25°C) using the reactor jacket.

-

Reaction Monitoring: The reaction is typically exothermic. The addition rate of the mercaptan should be controlled to maintain the desired temperature. The reaction progress can be monitored by techniques such as GC to check for the disappearance of the starting mercaptan.

-

Degassing: Upon completion, the reaction mixture is sparged with an inert gas (e.g., nitrogen) to remove any unreacted phosgene and the HCl byproduct. The off-gas must be directed through the caustic scrubber.

Purification: Achieving High Purity via Vacuum Distillation

The crude product from the synthesis contains unreacted starting materials, the catalyst, and potential byproducts. For most applications, particularly in pharmaceutical synthesis, high purity is essential. The most effective method for purifying S-Isobutyl chlorothioformate is fractional distillation under reduced pressure.[1]

Rationale for Vacuum Distillation

Vacuum distillation is employed for two primary reasons:

-

Lowering the Boiling Point: S-Isobutyl chlorothioformate, like many higher molecular weight compounds, has a high boiling point at atmospheric pressure. Distilling at this temperature could lead to thermal decomposition.

-

Preventing Degradation: Reduced pressure allows the distillation to occur at a much lower temperature, preserving the integrity of the molecule.

Caption: General workflow for the purification of S-Isobutyl chlorothioformate.

Experimental Protocol: Purification

-

Setup: Assemble a fractional distillation apparatus suitable for vacuum operation, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiver flask, and a vacuum pump protected by a cold trap and connected to a manometer.

-

Charging the Flask: The degassed crude product is charged into the distillation flask along with boiling chips or a magnetic stir bar.

-

Applying Vacuum: The system is slowly evacuated to the desired pressure (e.g., pressures as low as 0.1 torr have been reported for similar compounds).[1]

-

Heating: The distillation flask is gently heated using an oil bath or heating mantle.

-

Fraction Collection: Collect the fractions that distill over at the expected boiling point for S-Isobutyl chlorothioformate under the applied vacuum. Discard any initial forerun containing lower-boiling impurities.

-

Shutdown: Once the desired product has been collected, the heating is discontinued, and the system is allowed to cool before slowly venting to atmospheric pressure with an inert gas.

Quality Control and Analytical Characterization

To ensure the final product meets the required specifications, a combination of analytical techniques should be employed.

-

Gas Chromatography (GC): This is the primary method for determining the purity of the final product. An internal standard method provides high accuracy.[12]

-

Acid-Base Titration: This method is used to quantify the amount of residual acidic impurities, such as HCl, in the final product.[12]

Table 2: Example GC Parameters for Purity Analysis

| Parameter | Specification |

| Column | HP-5 (5%-Phenyl-methylpolysiloxane), 30m x 0.32mm x 0.25µm |

| Carrier Gas | Nitrogen (1.2 ml/min) |

| Injector Temp. | 180°C |

| Detector | FID |

| Detector Temp. | 180°C |

| Oven Program | Isothermal at 50°C |

| Internal Standard | n-Octane |

Parameters are based on a method for the related compound, isobutyl chloroformate, and may require optimization.[12]

Safety and Handling

The synthesis and handling of S-Isobutyl chlorothioformate and its precursors involve significant hazards.

-

Toxicity: Phosgene is fatally toxic if inhaled.[9] S-Isobutyl chlorothioformate is also classified as harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[13][14]

-

Flammability: Isobutyl mercaptan and S-Isobutyl chlorothioformate are flammable liquids.[13][15] All operations should be conducted away from ignition sources, and explosion-proof equipment should be used.[14][16]

-

Reactivity: The product is moisture-sensitive and reacts with water, alcohols, bases, and amines.[16][17] It should be stored under an inert atmosphere.[14][16]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[13][16] Inhalation exposure must be prevented by working in a certified chemical fume hood or a closed system.[13]

Conclusion

The synthesis of S-Isobutyl chlorothioformate via the catalyzed reaction of isobutyl mercaptan and phosgene, followed by purification by vacuum distillation, is a well-established and efficient process. Success hinges on a deep understanding of the reaction's catalytic nature, meticulous control over reaction conditions, and an unwavering commitment to safety protocols due to the highly hazardous materials involved. Proper analytical characterization is crucial to validate the purity of the final product, ensuring its suitability for subsequent applications in the development of pharmaceuticals and agrochemicals.

References

- EP0053981B1 - Process for preparing thiochloroformiates - Google Patents.

- US4340746A - Process for the preparation of thiochloroformates - Google Patents.

- FR2495610A1 - PROCESS FOR PRODUCING THIOCHLOROFORMIATES - Google Patents.

-

ISO-BUTYL CHLOROFORMATE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Available at: [Link]

-

New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture - MDPI. Available at: [Link]

-

Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates - Organic Chemistry Portal. Available at: [Link]

-

S-isobutyl chlorothioformate (C5H9ClOS) - PubChem. Available at: [Link]

-

Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform - Kobe University Repository. Available at: [Link]

- CH639949A5 - Process for the preparation of chlorothioformates - Google Patents.

-

Figure 1: Molecular structures of syn-isobutyl chloroformate (1),... - ResearchGate. Available at: [Link]

- WO2024123815A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels - Google Patents.

-

Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters - National Center for Biotechnology Information. Available at: [Link]

-

Phosgene: toxicology, animal models, and medical countermeasures - PubMed - NIH. Available at: [Link]

- CN103424497B - Detection method of isobutyl chloroformate - Google Patents.

-

isobutyl Mercaptan - ChemBK. Available at: [Link]

- US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents.

-

PHOSGENE - New Drug Approvals. Available at: [Link]

-

Table 1 : Specific rates of solvolysis (k) of isobutyl chloroformate... - ResearchGate. Available at: [Link]

-

CHEMICAL AGENTS Phosgene – Chemical Weapon and Industrial Chemical - JMVH. Available at: [Link]

Sources

- 1. EP0053981B1 - Process for preparing thiochloroformiates - Google Patents [patents.google.com]

- 2. FR2495610A1 - PROCESS FOR PRODUCING THIOCHLOROFORMIATES - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. CH639949A5 - Process for the preparation of chlorothioformates - Google Patents [patents.google.com]

- 5. US4340746A - Process for the preparation of thiochloroformates - Google Patents [patents.google.com]

- 6. S-ISOBUTYL CHLOROTHIOFORMATE, 96% CAS#: 14100-99-3 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. PHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Phosgene: toxicology, animal models, and medical countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CHEMICAL AGENTS Phosgene – Chemical Weapon and Industrial Chemical - JMVH [jmvh.org]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. CN103424497B - Detection method of isobutyl chloroformate - Google Patents [patents.google.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. lobachemie.com [lobachemie.com]

- 16. fishersci.com [fishersci.com]

- 17. ISOBUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

S-Isobutyl Chlorothioformate: A Comprehensive Technical Guide to its CAS Number and Safety Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Isobutyl chlorothioformate (CAS Number: 14100-99-3 ) is a sulfur-containing organic compound that serves as a reagent in synthetic chemistry.[1] Its structural isomer, isobutyl chloroformate, is more commonly documented; however, the substitution of sulfur for oxygen in the chloroformate moiety imparts distinct reactive properties to S-Isobutyl chlorothioformate, influencing its application in the synthesis of complex molecules. This guide provides a detailed overview of its chemical identity and a thorough examination of its safety data, handling procedures, and emergency protocols, compiled to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of S-Isobutyl chlorothioformate is essential for its safe handling and for predicting its behavior in chemical reactions.

| Property | Value | Source |

| CAS Number | 14100-99-3 | [1] |

| Molecular Formula | C5H9ClOS | |

| Molecular Weight | 152.64 g/mol | [1] |

| Density | 1.098 g/mL at 25 °C | |

| Refractive Index | n20/D 1.476 | |

| Flash Point | 57 °C |

Safety Data and Hazard Analysis

S-Isobutyl chlorothioformate is classified as a hazardous substance, and a comprehensive understanding of its potential dangers is critical for the safety of laboratory personnel. Due to the limited availability of a complete Safety Data Sheet (SDS) for S-Isobutyl chlorothioformate, this section combines known data for the compound with more extensive data from its structural isomer, Isobutyl chloroformate (CAS 543-27-1), to provide a conservative and precautionary safety profile. Similarities in functional groups suggest that many of the hazards will be comparable.

Hazard Identification

S-Isobutyl chlorothioformate (CAS 14100-99-3) is known to be:

-

Toxic if inhaled (H331) [2]

-

Causes severe skin burns and eye damage (H314) [2]

-

Reacts violently with water

Based on data for its isomer, Isobutyl chloroformate (CAS 543-27-1), the following additional hazards should be anticipated:

-

Flammable liquid and vapor (H226) [2]

-

Harmful if swallowed (H302) [2]

-

Lachrymator (substance that causes tearing) [3]

-

Reacts with moisture in the air to produce corrosive and toxic fumes of hydrogen chloride gas. [3]

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following procedures are recommended, largely based on the comprehensive data available for Isobutyl chloroformate:

-

Inhalation: Remove the individual to fresh air immediately.[2][4] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3][4] Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][4] Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[2] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[2]

Fire-Fighting Measures

S-Isobutyl chlorothioformate has a flash point of 57 °C, and its isomer is a flammable liquid. Therefore, it should be treated as a fire hazard.

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[2]

-

Unsuitable Extinguishing Media: Do NOT use water, as it reacts violently with the substance.[2]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[3][4] Combustion may produce toxic and corrosive gases, including hydrogen chloride, carbon oxides, and sulfur oxides.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Experimental Protocols: Safe Handling and Storage

A systematic approach to handling and storage is paramount to mitigating the risks associated with S-Isobutyl chlorothioformate.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to provide comprehensive protection.

-

Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory.[5]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[5] A lab coat or chemically resistant apron is also required.

-

Respiratory Protection: All handling of S-Isobutyl chlorothioformate must be conducted in a certified chemical fume hood.[4] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.[4]

Handling Procedures

-

Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[4] All equipment should be inspected for cleanliness and integrity.

-

Inert Atmosphere: Due to its reactivity with moisture, it is advisable to handle S-Isobutyl chlorothioformate under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air. Avoid pouring.

-

Waste Disposal: All waste containing S-Isobutyl chlorothioformate should be collected in a designated, labeled, and sealed container for hazardous waste disposal.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[7] The recommended storage temperature is 2-8°C.[8]

-

Container: Keep the container tightly closed and upright to prevent leakage.[5]

-

Incompatibilities: Store away from water, strong oxidizing agents, acids, bases, alcohols, and amines.[4]

Workflow for Safe Use of S-Isobutyl Chlorothioformate

Caption: A workflow diagram illustrating the key steps for the safe handling of S-Isobutyl chlorothioformate.

Accidental Release Measures

In the event of a spill, the following steps should be taken, guided by the information available for Isobutyl chloroformate:

-

Evacuate: Immediately evacuate all personnel from the affected area.[4]

-

Ventilate: Ensure the area is well-ventilated, but do not direct fans towards the spill.

-

Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand or vermiculite).[4] Do not use combustible materials like paper towels.

-

Collection: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[4]

-

Decontamination: Decontaminate the spill area with a suitable solution, followed by a thorough cleaning.

Conclusion

References

-

Loba Chemie. (2018, December 26). ISO-BUTYL CHLOROFORMATE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Molbase. (n.d.). S-ISOBUTYL CHLOROTHIOFORMATE, 96%, CasNo.14100-99-3. Retrieved from [Link]

-

Valsynthese SA. (2025, May 23). Material Safety Data Sheet ISOBUTYL CHLOROFORMATE. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Isobutyl chloroformate, 98% (gc). Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

LabSolutions. (n.d.). S-Isobutyl chlorothioformate. Retrieved from [Link]

Sources

- 1. S-ISOBUTYL CHLOROTHIOFORMATE, 96% CAS#: 14100-99-3 [m.chemicalbook.com]

- 2. lobachemie.com [lobachemie.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. S-ISOBUTYL CHLOROTHIOFORMATE, 96%, CasNo.14100-99-3 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 8. labsolu.ca [labsolu.ca]

An In-Depth Technical Guide to the Solvolysis Mechanism of S-Isobutyl Chlorothioformate

This guide provides a comprehensive examination of the solvolysis mechanism of S-Isobutyl chlorothioformate, a topic of significant interest for researchers in physical organic chemistry and professionals in drug development. By synthesizing kinetic data, solvent effect analyses, and comparative studies, we will elucidate the nuanced reactivity of this compound, moving beyond simple classification to understand the dynamic interplay of competing reaction pathways.

Introduction: The Mechanistic Nuances of Chlorothioformates

S-Alkyl chlorothioformates (R-S-COCl) are a class of reactive intermediates crucial in organic synthesis. Their utility is intrinsically linked to their reaction mechanisms, particularly during solvolysis, where the solvent acts as the nucleophile. Unlike many substrates that follow a single, well-defined pathway, the solvolysis of S-Isobutyl chlorothioformate is characterized by a fascinating mechanistic duality. The reaction can proceed through either a unimolecular ionization pathway (SN1-like) or a bimolecular addition-elimination pathway, with the dominant route being exquisitely sensitive to the surrounding solvent environment.[1][2] Understanding this dichotomy is paramount for controlling reaction outcomes and designing efficient synthetic strategies.

A key point of analysis is the comparison with its oxygen analog, isobutyl chloroformate (i-Bu-O-COCl). The substitution of sulfur for the ester oxygen atom profoundly alters the mechanistic landscape, generally favoring the ionization pathway for the thio-compound.[2][3] This guide will dissect the electronic and structural factors responsible for this shift and provide the empirical evidence that underpins our current understanding.

Part 1: The Competing Pathways - A Mechanistic Crossroads

The solvolysis of S-Isobutyl chlorothioformate proceeds through two primary, competing mechanisms, as depicted below. The choice of pathway is dictated by the solvent's ability to either stabilize ionic intermediates (ionizing power) or directly participate in the reaction as a nucleophile (nucleophilicity).

Caption: Competing solvolysis mechanisms for S-Isobutyl chlorothioformate.

-

The Ionization (SN1-like) Pathway : In solvents with high ionizing power (Y) but low nucleophilicity (N), such as aqueous fluoroalcohols (TFE, HFIP), the reaction favors a unimolecular mechanism.[3][4] This pathway involves the rate-determining cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium ion intermediate. The greater polarizability and lower electronegativity of the sulfur atom, compared to oxygen, enhance the stability of this developing positive charge.[3] Studies on related compounds suggest that this process is accompanied by significant rear-side nucleophilic solvation of the developing carbocation, leading to a more ordered transition state than a simple dissociation might imply.[3][5]

-

The Addition-Elimination (Bimolecular) Pathway : In solvents with high nucleophilicity (N), such as pure alcohols (methanol, ethanol) and their aqueous mixtures, a bimolecular mechanism can dominate.[6][7] This pathway involves the nucleophilic attack of a solvent molecule on the electrophilic carbonyl carbon. This addition step is typically rate-determining and leads to the formation of a tetrahedral intermediate, which subsequently collapses by expelling the chloride ion to yield the final product.

Part 2: Kinetic Dissection via the Grunwald-Winstein Equation

To quantitatively assess the influence of the solvent and distinguish between the competing mechanisms, the extended Grunwald-Winstein equation is the analytical tool of choice.[8][9] This linear free energy relationship (LFER) correlates the specific rates of solvolysis (k) with the solvent's nucleophilicity (N) and ionizing power (Y).

The equation is expressed as: log(k/kₒ) = lN + mY + c

Where:

-

k is the rate constant in a given solvent.

-

kₒ is the rate constant in the reference solvent (80% ethanol).

-

l is the sensitivity of the substrate to changes in solvent nucleophilicity. A high l-value suggests a bimolecular, addition-elimination mechanism.

-

m is the sensitivity of the substrate to changes in solvent ionizing power. A high m-value indicates significant charge separation in the transition state, characteristic of an ionization (SN1) mechanism.

-

N and Y are the empirical solvent nucleophilicity and ionizing power parameters, respectively.

-

c is a constant.

Kinetic Data and Mechanistic Interpretation

Kinetic studies on S-Isobutyl chlorothioformate provide clear evidence for the dual-mechanism hypothesis. The specific rates of solvolysis were measured at 25.0 °C across a wide range of solvents.[1][2]

Table 1: Specific Rates of Solvolysis (k) for S-Isobutyl chlorothioformate at 25.0 °C

| Solvent | k x 10⁵ (s⁻¹) | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) |

|---|---|---|---|

| 100% EtOH | 1.15 | 0.37 | -2.52 |

| 90% EtOH | 6.78 | 0.16 | -0.93 |

| 80% EtOH | 17.5 | 0.00 | 0.00 |

| 100% MeOH | 6.44 | 0.17 | -1.17 |

| 90% MeOH | 28.5 | 0.01 | -0.21 |

| 80% Acetone | 1.48 | -0.37 | 0.57 |

| 97% TFE | 204 | -3.30 | 2.83 |

| 70% TFE | 425 | -2.55 | 2.92 |

| 90% HFIP | 3,850 | -3.83 | 4.39 |

| 50% HFIP | 10,600 | -3.73 | 4.34 |

Data sourced from D'Souza et al. (2011)[1][2]

A correlation analysis using the extended Grunwald-Winstein equation for all 20 solvents studied yielded moderate values for both l and m, suggesting that a single mechanism does not operate across the entire solvent spectrum.[6]

Table 2: Grunwald-Winstein Correlation for S-Isobutyl chlorothioformate Solvolysis

| Solvent Set | l-value | m-value | R | F-test | Dominant Mechanism |

|---|---|---|---|---|---|

| All 20 Solvents | 0.34 ± 0.18 | 0.57 ± 0.13 | 0.873 | 27 | Mixed/Dual Pathway |

| 15 Solvents (excluding highly nucleophilic ones) | 0.42 ± 0.10 | 0.73 ± 0.07 | 0.966 | 170 | Ionization (SN1) |

Data and interpretation based on analysis by D'Souza et al. (2011)[1][4]

The analysis reveals that when highly nucleophilic solvents like 100% ethanol and methanol are excluded, the correlation improves dramatically, yielding an m-value of 0.73.[4] This value is indicative of an ionization mechanism with substantial charge development in the transition state. The tangible l-value of 0.42 in this correlation points to a modest but important role for rear-side nucleophilic solvation of the developing acylium ion.[4][5] Conversely, in the most nucleophilic solvents, the addition-elimination pathway becomes dominant.[6][10]

Part 3: A Standardized Protocol for Kinetic Analysis

Reproducible and accurate kinetic data is the bedrock of mechanistic investigation. The following protocol outlines a standard method for determining the specific rates of solvolysis for substrates like S-Isobutyl chlorothioformate.

Caption: Standard workflow for conductometric kinetic analysis.

Step-by-Step Methodology:

-

Reagent and Solvent Preparation:

-

Kinetic Measurement Setup:

-

Employ a conductometer with a fast-response probe and a thermostatted cell holder capable of maintaining the desired temperature (e.g., 25.0 ± 0.05 °C).

-

Pipette a known volume of the desired solvent into the conductivity cell and allow it to thermally equilibrate.

-

-

Initiating the Run:

-

Prepare a concentrated stock solution of the substrate in a suitable inert solvent.

-

Inject a small aliquot of the stock solution into the stirred solvent in the cell to achieve a final substrate concentration of approximately 0.005 M.[6] This ensures first-order kinetics.

-

-

Data Acquisition and Analysis:

-

Immediately begin recording conductivity measurements at regular intervals. Continue data collection for at least three reaction half-lives.

-

After ten or more half-lives, record an "infinity" reading to represent the final conductivity of the solution.

-

Calculate the first-order rate coefficient (k) from the conductivity vs. time data. The Guggenheim method is often employed as it does not require a precise infinity value.[8]

-

Perform each kinetic run in duplicate or triplicate to ensure reproducibility.

-

Conclusion: A Unified Mechanistic Picture

The solvolysis of S-Isobutyl chlorothioformate does not adhere to a single, simple mechanism. Instead, it exists on a mechanistic continuum, governed by the properties of the solvent.

-

In highly ionizing, weakly nucleophilic solvents , the reaction proceeds predominantly through an SN1-like ionization pathway , characterized by a high sensitivity to solvent ionizing power (m ≈ 0.73) and moderate sensitivity to nucleophilic solvation (l ≈ 0.42).[4]

-

In highly nucleophilic solvents , the reaction shifts towards a bimolecular addition-elimination pathway .[3][6]

This behavior, particularly the preference for ionization compared to its oxygen analog, is a direct consequence of the sulfur atom's ability to stabilize the cationic intermediate. For synthetic chemists and drug development professionals, this understanding is critical. By carefully selecting the solvent system, one can favor a specific reaction pathway, thereby controlling product distribution and reaction rates, which is essential for the optimization of synthetic routes involving this versatile reagent.

References

-

D'Souza, M. J., Hailey, S. M., & Kevill, D. N. (2010). Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. International Journal of Molecular Sciences, 11(5), 2253–2266. [Link][8]

-

D'Souza, M. J., McAneny, M. J., Kevill, D. N., Kyong, J. B., & Choi, S. H. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry, 7, 543–552. [Link][1][2][4][6][10][13][14]

-

D'Souza, M. J., Ryu, Z. H., Park, B. C., & Kevill, D. N. (2010). Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis. International Journal of Molecular Sciences, 11(9), 3324–3336. [Link][5]

-

D'Souza, M. J., Hailey, S. M., & Kevill, D. N. (2010). Use of empirical correlations to determine solvent effects in the solvolysis of S-methyl chlorothioformate. PubMed, 11(5), 2253-66. [Link]

-

Park, K.-H., Lee, Y., Lee, Y.-W., Kyong, J. B., & Kevill, D. N. (2012). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Molecules, 17(1), 796-810. [Link]

-

Kevill, D. N., & D'Souza, M. J. (1997). The Grunwald-Winstein Relationship in the Solvolysis of π-Substituted Chloroformate Ester Derivatives. The Journal of Organic Chemistry, 62(22), 7869-7871. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2002). Application of the Extended Grunwald-Winstein Equation to Solvolyses of n-Propyl Chloroformate. The Journal of Organic Chemistry, 67(21), 7169-7174. [Link]

-

Carver, J. S. (1992). Application of the extended Grunwald-Winstein equation to the solvolysis of dimethyl chlorophosphate and dimethyl chlorothiophosphate. Huskie Commons. [Link]

-

D'Souza, M. J., Reed, B. N., Kevill, D. N., & Kyong, J. B. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(7), 4124–4136. [Link]

-

Kyong, J. B., Lee, Y., D'Souza, M. J., & Kevill, D. N. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. European Journal of Chemistry, 3(3), 267-272. [Link][11]

Sources

- 1. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters [beilstein-journals.org]

- 3. S-Isobutyl chlorothioformate (14100-99-3) for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of S-Isobutyl Chlorothioformate

This guide provides a detailed analysis of the expected spectroscopic data for S-Isobutyl chlorothioformate (CAS No. 14100-99-3), a key reagent in organic synthesis.[1][2][3] Given the limited availability of published experimental spectra for this specific compound, this document leverages data from its close structural analog, isobutyl chloroformate, to provide a robust predictive analysis.[4] This approach, grounded in fundamental principles of spectroscopy, offers researchers and drug development professionals a reliable framework for the identification and characterization of this important chemical intermediate.

Introduction to S-Isobutyl Chlorothioformate

S-Isobutyl chlorothioformate is a chlorothioformate ester featuring an isobutyl group attached to the sulfur atom.[5] Its molecular structure gives it a distinct reactivity profile, making it a valuable precursor in the synthesis of various pharmaceutical and agricultural compounds.[1] Specifically, it has been employed in the creation of peptidyl carbamate and thiocarbamate inhibitors for enzymes like elastase.[6][7][8] The primary reaction mechanism often involves nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of thiocarbamates.[1]

Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone of this process. This guide will delve into the predicted spectral data for S-Isobutyl chlorothioformate, explaining the underlying principles that inform these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below is a detailed prediction of the ¹H and ¹³C NMR spectra for S-Isobutyl chlorothioformate.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the isobutyl group. The chemical shifts are predicted based on the known spectrum of isobutyl chloroformate, with adjustments for the substitution of oxygen with a less electronegative sulfur atom. This substitution will cause a general upfield shift (to lower ppm values) for adjacent protons.

-

CH (methine) proton: This proton, adjacent to the sulfur, will appear as a multiplet (likely a nonet or a septet of doublets) due to coupling with the two methyl groups and the CH₂ group. Its chemical shift is expected to be slightly downfield due to the influence of the thioester group.

-

CH₂ (methylene) protons: These protons, adjacent to the sulfur, will appear as a doublet, coupling with the single methine proton.

-

CH₃ (methyl) protons: The six equivalent protons of the two methyl groups will produce a single, strong doublet signal, coupling with the methine proton.

| Predicted ¹H NMR Data for S-Isobutyl Chlorothioformate | ||||

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -S-CH -(CH₃)₂ | ~1.8 - 2.1 | multiplet | ~6.8 | 1H |

| -S-CH₂ -CH- | ~2.9 - 3.1 | doublet | ~6.7 | 2H |

| -CH-(CH₃ )₂ | ~0.9 - 1.1 | doublet | ~6.7 | 6H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon environment. Similar to the proton spectrum, the chemical shifts are predicted to be shifted upfield compared to isobutyl chloroformate due to the lower electronegativity of sulfur.

-

C=O (carbonyl) carbon: This carbon will be the most downfield signal, characteristic of a carbonyl group in an acid chloride derivative.

-

CH₂ carbon: The carbon of the methylene group directly attached to the sulfur atom.

-

CH carbon: The methine carbon of the isobutyl group.

-

CH₃ carbons: The two equivalent methyl carbons will give a single signal at the most upfield position.

| Predicted ¹³C NMR Data for S-Isobutyl Chlorothioformate | |

| Assignment | Predicted Chemical Shift (ppm) |

| C =O | ~168 - 172 |

| -S-CH₂ - | ~45 - 50 |

| -CH -(CH₃)₂ | ~28 - 32 |

| -CH-(CH₃ )₂ | ~21 - 23 |

Experimental Protocol for NMR Data Acquisition

Instrumentation:

-

A standard NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 10-20 mg of S-Isobutyl chlorothioformate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters.

-

Acquire a ¹³C NMR spectrum, typically using a broadband proton-decoupled pulse sequence.

Safety Precautions:

-

S-Isobutyl chlorothioformate is expected to be corrosive and moisture-sensitive.[9][10][11] Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of S-Isobutyl chlorothioformate will be dominated by a strong carbonyl stretch.

| Predicted IR Data for S-Isobutyl Chlorothioformate | ||

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Medium-Strong | C-H stretching (alkyl) |

| ~1780 | Strong | C=O stretching (acid chloride) |

| 1470-1450 | Medium | C-H bending (alkyl) |

| ~700-600 | Strong | C-Cl stretching |

The most characteristic band will be the strong carbonyl (C=O) absorption. In acid chlorides, this band typically appears at a high frequency. The presence of the sulfur atom may slightly lower this frequency compared to its oxygen analog.

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of liquid S-Isobutyl chlorothioformate directly onto the crystal.

Data Acquisition:

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For S-Isobutyl chlorothioformate, the molecular weight is 152.64 g/mol .[2][3][5]

Predicted Mass Spectrum Data

The mass spectrum is expected to show the molecular ion peak ([M]⁺) and several characteristic fragment ions. The presence of chlorine will result in isotopic peaks for chlorine-containing fragments ([M+2]⁺) in an approximate 3:1 ratio of intensities.

| Predicted MS Data for S-Isobutyl Chlorothioformate | ||

| m/z (mass-to-charge ratio) | Possible Fragment | Notes |

| 152/154 | [C₅H₉ClOS]⁺ | Molecular ion |

| 117 | [C₅H₉OS]⁺ | Loss of Cl |

| 95 | [C₄H₇S]⁺ | Loss of COCl |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile liquids.

Sample Preparation:

-

Prepare a dilute solution of S-Isobutyl chlorothioformate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition (GC-MS):

-

Inject the sample into the GC.

-

The compound will be separated and then introduced into the mass spectrometer.

-

An electron ionization (EI) source is commonly used to generate fragments.

Interrelation of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques work together to confirm the structure of S-Isobutyl chlorothioformate.

Caption: Workflow for structural elucidation of S-Isobutyl chlorothioformate.

Conclusion

While direct experimental spectra for S-Isobutyl chlorothioformate are not widely published, a comprehensive and reliable spectroscopic profile can be predicted through the analysis of its structural analog, isobutyl chloroformate, and fundamental spectroscopic principles. This guide provides researchers with the expected NMR, IR, and MS data, along with generalized protocols for their acquisition. By understanding these expected spectral characteristics, scientists can confidently identify and verify the structure and purity of S-Isobutyl chlorothioformate in their synthetic applications, ensuring the integrity and success of their research and development efforts.

References

-

S-isobutyl chlorothioformate (C5H9ClOS) - PubChemLite. (URL: [Link])

-

Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed. (URL: [Link])

-

Isobutyl chloroformate | C5H9ClO2 | CID 62365 - PubChem. (URL: [Link])

-

Figure 1: Molecular structures of syn-isobutyl chloroformate (1),... - ResearchGate. (URL: [Link])

-

Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - NIH. (URL: [Link])

-

Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. S-ISOBUTYL CHLOROTHIOFORMATE, 96% CAS#: 14100-99-3 [m.chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Isobutyl chloroformate | C5H9ClO2 | CID 62365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. S-Isobutyl chlorothioformate (14100-99-3) for sale [vulcanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

Reactivity of S-Isobutyl chlorothioformate with nucleophiles

An In-Depth Technical Guide to the Reactivity of S-Isobutyl Chlorothioformate with Nucleophiles

Abstract

S-Isobutyl chlorothioformate is a versatile reagent in organic synthesis, primarily utilized for the introduction of the isobutylthio-carbonyl moiety. Its reactivity is dominated by the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. This guide provides a comprehensive analysis of the reagent's reactivity profile, detailing the mechanistic dichotomy between addition-elimination and ionization pathways that are heavily influenced by solvent choice and nucleophile strength. We present field-proven protocols for reactions with key nucleophilic classes—amines, alcohols, and thiols—and discuss the causality behind experimental design. This document serves as a technical resource for researchers and drug development professionals aiming to leverage the unique chemical properties of S-isobutyl chlorothioformate in complex molecule synthesis.

Introduction to S-Isobutyl Chlorothioformate

S-Isobutyl chlorothioformate, with the chemical formula C₅H₉ClOS and CAS Number 14100-99-3, is a thioester derivative of chloroformic acid.[1] Structurally, it features an isobutyl group attached to a sulfur atom, which in turn is bonded to a carbonyl chloride group.[2] This arrangement distinguishes it from its oxygen analog, isobutyl chloroformate, and this sulfur-for-oxygen substitution is critical to its unique reactivity.[2][3]

The presence of the sulfur atom and the chlorine atom, both flanking the carbonyl group, renders the carbonyl carbon highly electrophilic and thus reactive towards nucleophiles. This reagent is a valuable precursor for synthesizing peptidyl thiocarbamate inhibitors of enzymes like elastase and for creating various other sulfur-containing compounds.[2][3] Understanding its reactivity is paramount for its effective and safe utilization in synthetic chemistry.

Key Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉ClOS |

| Molecular Weight | 152.64 g/mol |

| Appearance | Colorless to light yellow liquid |

| CAS Number | 14100-99-3 |

Safety and Handling Precautions

S-Isobutyl chlorothioformate is a hazardous chemical that demands strict handling protocols. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4] Inhalation is toxic.[4]

Crucial Safety Directives:

-

Moisture Sensitivity: The compound reacts violently with water, bases, amines, and alcohols, often decomposing exothermically to release toxic fumes like hydrogen chloride.[5] All reactions and handling must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

-

Personal Protective Equipment (PPE): Always use under a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[6][7]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. The container must be kept tightly closed under an inert atmosphere.

-

Spill Management: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water for cleanup.[5]

Core Principles of Reactivity: A Mechanistic Duality

The reaction of S-isobutyl chlorothioformate with nucleophiles is not governed by a single, universal mechanism. Instead, it operates via two competing pathways: a bimolecular addition-elimination (A-E) mechanism and a unimolecular ionization (Sₙ1-like) mechanism.[8][9] The predominant pathway is highly dependent on the solvent's properties (nucleophilicity and ionizing power) and the nature of the attacking nucleophile.[3]

-

Addition-Elimination (A-E) Pathway: This pathway is favored in highly nucleophilic solvents like methanol and ethanol.[9] The nucleophile directly attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to yield the final product. This mechanism is typical for acyl chlorides.[10][11]

-

Ionization (Sₙ1-like) Pathway: This pathway dominates in solvents with high ionizing power and low nucleophilicity, such as 97% trifluoroethanol (TFE).[2] The reaction proceeds through the rate-limiting formation of a resonance-stabilized acylium-like cation, which is then rapidly captured by the nucleophile.[3] The sulfur atom's greater polarizability and lower electronegativity compared to oxygen stabilizes this cationic intermediate, making this pathway more accessible for chlorothioformates than for their chloroformate counterparts.[2]

The extended Grunwald-Winstein equation is a powerful analytical tool used to dissect these competing mechanisms by correlating solvolysis rates with solvent nucleophilicity (N) and ionizing power (Y).[2][8]

Reactivity with Specific Nucleophiles: Protocols and Insights

Reaction with Amines: Synthesis of S-Isobutyl Thiocarbamates

The reaction with primary or secondary amines is typically rapid and high-yielding, producing the corresponding N-substituted S-isobutyl thiocarbamates.[12] This reaction almost exclusively follows the addition-elimination pathway in common aprotic solvents like dichloromethane (DCM) or diethyl ether.

Causality of Experimental Design:

-

Stoichiometry: Two equivalents of the amine are often used. One equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[10] Alternatively, one equivalent of the amine can be used with one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

-

Temperature: The reaction is often exothermic. It is initiated at a low temperature (e.g., 0 °C) to control the reaction rate and minimize potential side reactions, then allowed to warm to room temperature to ensure completion.

Experimental Protocol: Synthesis of S-Isobutyl N-benzylthiocarbamate

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Base Addition: Add triethylamine (1.1 eq) to the solution.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Reagent Addition: Dissolve S-isobutyl chlorothioformate (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude S-isobutyl N-benzylthiocarbamate by flash column chromatography on silica gel if necessary.

| Nucleophile Class | Typical Product | Base Required | Relative Rate |

| Primary/Secondary Amines | S-Alkyl Thiocarbamate | Yes (or 2 eq. amine) | Very Fast |

| Alcohols/Phenols | O-Alkyl Dithiocarbonate | Yes (e.g., TEA, Pyridine) | Moderate |

| Thiols | Dithiocarbonate | Yes (e.g., TEA) | Fast |

| Water | Hydrolysis Products | N/A | Solvent Dependent |

Reaction with Alcohols and Phenols

Alcohols and phenols are less nucleophilic than amines and require activation by a base to react efficiently. The reaction with an alkoxide or phenoxide, typically generated in situ, yields the corresponding O-alkyl or O-aryl S-isobutyl dithiocarbonate.

Causality of Experimental Design:

-

Base Selection: A non-nucleophilic base like triethylamine is used to deprotonate the alcohol, forming the more nucleophilic alkoxide.[13] Pyridine can also be used, sometimes acting as both a base and a nucleophilic catalyst.

-

Solvent: Aprotic solvents like DCM or THF are ideal to prevent solvolysis of the starting material.

A protocol similar to the one described for amines can be employed, substituting the amine with an alcohol or phenol and ensuring the presence of at least one equivalent of a suitable base.[13]

Reaction with Thiols

Thiols are excellent nucleophiles for sulfur-based electrophiles. In the presence of a base, they readily react with S-isobutyl chlorothioformate to form dithiocarbonates. The protocol is analogous to that for alcohols, with a thiolate being generated in situ using a base like triethylamine.

Standard Experimental Workflow

The successful synthesis using S-isobutyl chlorothioformate relies on a rigorous and systematic workflow to ensure high yield and purity while maintaining safety.

Conclusion

S-Isobutyl chlorothioformate is a potent electrophile whose reactivity is finely tuned by solvent conditions, highlighting a fascinating interplay between addition-elimination and ionization mechanisms. Its reactions with nitrogen, oxygen, and sulfur nucleophiles provide reliable pathways to valuable thiocarbamates and dithiocarbonates. For the practicing scientist, a thorough understanding of its dualistic mechanistic nature, combined with stringent adherence to anhydrous and safe handling techniques, is the key to unlocking its full synthetic potential. The protocols and principles outlined in this guide provide a robust framework for the successful application of this versatile reagent in research and development.

References

- Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. (n.d.). National Institutes of Health.

- Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. (n.d.). ResearchGate.

- S-Isobutyl chlorothioformate - 14100-99-3. (n.d.). Vulcanchem.

- SAFETY DATA SHEET - Fisher Scientific. (2010, April 29). Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7). Sigma-Aldrich.

- ISOBUTYL CHLOROFORMATE - CAMEO Chemicals. (n.d.). NOAA.

- Thiocarbamate - Wikipedia. (n.d.). Wikipedia.

- ISO-BUTYL CHLOROFORMATE FOR SYNTHESIS MSDS. (2018, December 26). Loba Chemie.

- Safety Data Sheet. (n.d.). DC Fine Chemicals.

- D'Souza, M. J., McAneny, M. J., Kevill, D. N., Kyong, J. B., & Choi, S. H. (2011). Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters. Beilstein Journal of Organic Chemistry, 7, 543–552.

- S-Butyl Chlorothioformate|CAS 13889-94-6. (n.d.). Benchchem.

- D'Souza, M. J., McAneny, M. J., Kevill, D. N., Kyong, J. B., & Choi, S. H. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. National Institutes of Health.

- Reactions of Acyl Chlorides with Primary Amines. (2023, January 22). Chemistry LibreTexts.

- Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). chemguide.co.uk.

- Figure 1: Molecular structures of syn-isobutyl chloroformate (1),... (n.d.). ResearchGate.

- S-isobutyl chlorothioformate (C5H9ClOS). (n.d.). PubChem.

Sources

- 1. PubChemLite - S-isobutyl chlorothioformate (C5H9ClOS) [pubchemlite.lcsb.uni.lu]

- 2. S-Isobutyl chlorothioformate (14100-99-3) for sale [vulcanchem.com]

- 3. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. ISOBUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Thiocarbamate - Wikipedia [en.wikipedia.org]

- 13. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - PMC [pmc.ncbi.nlm.nih.gov]

S-Isobutyl chlorothioformate stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of S-Isobutyl Chlorothioformate

Executive Summary